ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H29NO3S and its molecular weight is 399.55. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Catalysis
- Lithium complexes synthesized from reactions involving similar thiophene derivatives have shown to be efficient initiators for the ring-opening polymerization of L-lactide, leading to polymers with very narrow polydispersity indexes. This application is pivotal for developing biodegradable plastics and biomedical materials (Hsueh et al., 2005).
Medicinal Chemistry
- Compounds structurally related to the query chemical have been evaluated for their antibacterial and antifungal activities, revealing some compounds' effectiveness against various pathogenic strains. This insight is crucial for the development of new antimicrobial agents (Altundas et al., 2010).
- Another study synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, revealing significant antioxidant, analgesic, and anti-rheumatic effects, underscoring the compound's potential in anti-rheumatic drug development (Sherif & Hosny, 2014).
Materials Chemistry
- Research on the synthesis and characterization of polymers and copolymers derived from thiophene-based monomers, including the exploration of their application in organic electronics and solar cells, demonstrates the role of such compounds in advancing renewable energy technologies (Chen et al., 2014).
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-5-27-22(26)19-17-9-7-6-8-10-18(17)28-21(19)24-20(25)15-11-13-16(14-12-15)23(2,3)4/h11-14H,5-10H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMEYKATLUYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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